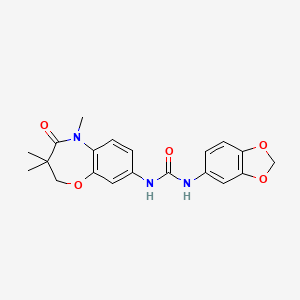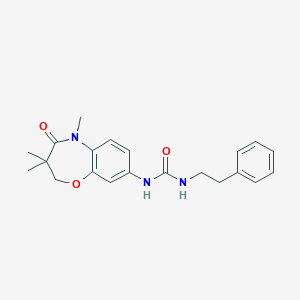
1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea (EOPU) is a small molecule inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO) which is involved in the regulation of immune responses. EOPU is a novel small molecule that has been developed as a potential therapeutic agent for the treatment of a variety of inflammatory and autoimmune diseases.
Wissenschaftliche Forschungsanwendungen
1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea has been studied for its potential therapeutic applications in a variety of diseases. It has been shown to reduce inflammation in animal models of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. In addition, 1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea has been studied for its potential anti-cancer effects, as it has been shown to inhibit the growth of a variety of human cancer cell lines. Furthermore, 1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea has been studied for its potential effects on the immune system, as it has been shown to modulate the expression of a variety of immune mediators.
Wirkmechanismus
The mechanism of action of 1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea is thought to involve the inhibition of IDO, an enzyme involved in the regulation of immune responses. Specifically, 1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea binds to the active site of IDO and inhibits its activity, leading to decreased levels of the downstream metabolites of IDO, such as kynurenine and 3-hydroxykynurenine. This inhibition of IDO has been shown to reduce inflammation and modulate the expression of immune mediators.
Biochemical and Physiological Effects
1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. In addition, 1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea has been shown to modulate the expression of a variety of immune mediators, including cytokines, chemokines, and adhesion molecules. Furthermore, 1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea has been shown to inhibit the growth of a variety of human cancer cell lines.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea in laboratory experiments has several advantages. First, it is a small molecule inhibitor of IDO, which makes it easy to synthesize and use in experiments. Second, it has been shown to reduce inflammation in animal models of autoimmune diseases, making it a potential therapeutic agent for the treatment of a variety of inflammatory and autoimmune diseases. Finally, it has been shown to modulate the expression of a variety of immune mediators, which makes it a useful tool in studying the immune system.
However, there are some limitations to using 1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea in laboratory experiments. First, it is a small molecule inhibitor, which means that its effects may not be as potent as those of larger molecules. Second, it has not been extensively tested in humans, so its safety and efficacy in humans is not yet known. Finally, the long-term effects of 1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea on the immune system are not yet fully understood.
Zukünftige Richtungen
There are a variety of potential future directions for the use of 1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea in research. First, further studies could be conducted to investigate the long-term effects of 1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea on the immune system. Second, 1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea could be tested in clinical trials to assess its safety and efficacy in humans. Third, 1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea could be used in combination with other small molecules or larger molecules to investigate synergistic effects. Fourth, 1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea could be used in combination with other therapies, such as immunotherapies, to investigate potential synergistic effects. Finally, 1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea could be used in combination with other drugs to investigate potential synergistic effects.
Synthesemethoden
1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea is synthesized through a three-step process. The first step involves the reaction of ethylbenzene with ethylmagnesium bromide to produce ethoxybenzene. The second step is a Michael addition reaction of ethoxybenzene with 5-methyl-1H-indole-2-carboxylic acid to produce 1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea. The third and final step is a condensation reaction of the intermediate with ethylmagnesium bromide to complete the synthesis of 1-(2-ethoxyphenyl)-3-(2-oxo-2,3-dihydro-1H-indol-5-yl)urea.
Eigenschaften
IUPAC Name |
1-(2-ethoxyphenyl)-3-(2-oxo-1,3-dihydroindol-5-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3/c1-2-23-15-6-4-3-5-14(15)20-17(22)18-12-7-8-13-11(9-12)10-16(21)19-13/h3-9H,2,10H2,1H3,(H,19,21)(H2,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USYBDMMHOKLGTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC3=C(C=C2)NC(=O)C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Ethoxyphenyl)-3-(2-oxoindolin-5-yl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

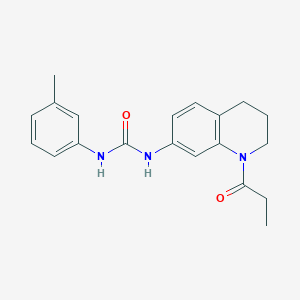
![3-[1-(2-methoxyacetyl)-1,2,3,4-tetrahydroquinolin-7-yl]-1-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B6574715.png)
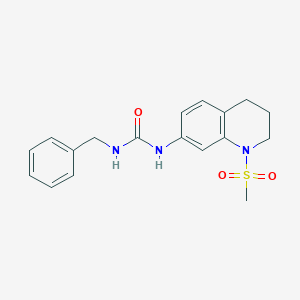
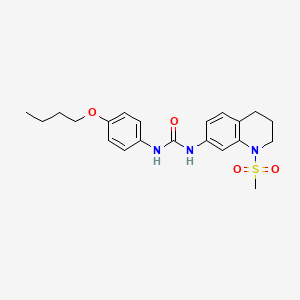
![1-[(4-fluorophenyl)methyl]-3-[1-(propane-1-sulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]urea](/img/structure/B6574736.png)
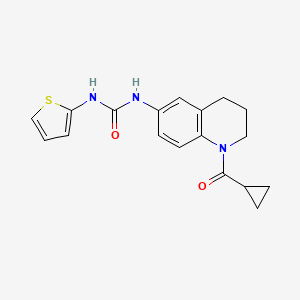
![1-[1-(2-methylpropanoyl)-1,2,3,4-tetrahydroquinolin-6-yl]-3-[(thiophen-2-yl)methyl]urea](/img/structure/B6574750.png)

![3-[4-chloro-3-(1,1-dioxo-1lambda6,2-thiazolidin-2-yl)phenyl]-1-(4-chlorophenyl)urea](/img/structure/B6574767.png)
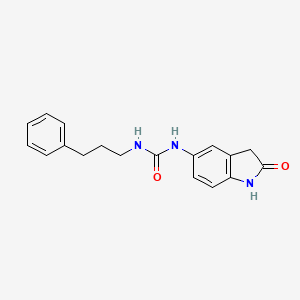
![1-[(4-chlorophenyl)methyl]-3-(1-ethyl-2-oxo-2,3-dihydro-1H-indol-5-yl)urea](/img/structure/B6574784.png)
![1-[(4-fluorophenyl)methyl]-3-(2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)urea](/img/structure/B6574790.png)
